1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one
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Overview
Description
1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an imidazolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-fluoro-4-oxophenylimidazolidin-2-one.
Reduction: Formation of 1-(3-fluoro-4-hydroxyphenyl)imidazolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-hydroxyphenyl)imidazolidin-2-one
- 1-(3-Bromo-4-hydroxyphenyl)imidazolidin-2-one
- 1-(3-Methyl-4-hydroxyphenyl)imidazolidin-2-one
Uniqueness
1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it more effective in various applications compared to its analogues .
Properties
IUPAC Name |
1-(3-fluoro-4-hydroxyphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-7-5-6(1-2-8(7)13)12-4-3-11-9(12)14/h1-2,5,13H,3-4H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBJDQNFJPLBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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